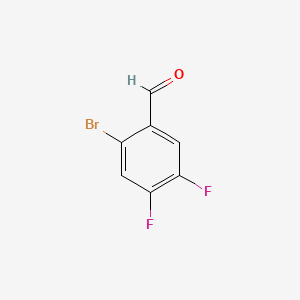

4-溴-7-羟基异吲哚啉-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

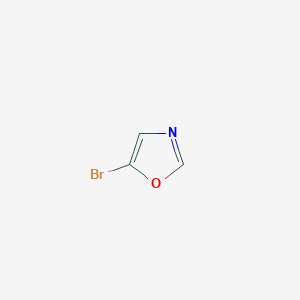

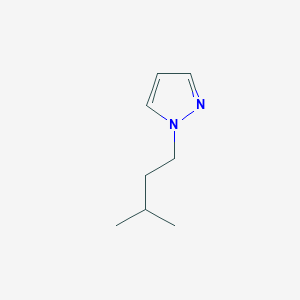

The compound 4-Bromo-7-hydroxyisoindolin-1-one is a brominated isoindolinone derivative, which is a class of compounds that have garnered interest due to their potential biological activities and their presence in various natural products. The papers provided discuss the synthesis and properties of related brominated compounds, which can offer insights into the chemistry of 4-Bromo-7-hydroxyisoindolin-1-one.

Synthesis Analysis

The synthesis of brominated isoindolinone derivatives is a topic of interest in the field of organic chemistry. Paper describes an efficient one-pot two-step sequential reaction for the synthesis of 3-hydroxyisoindolin-1-one derivatives using 2-iodobenzamide derivatives and substituted benzyl cyanides, which could be related to the synthesis of 4-Bromo-7-hydroxyisoindolin-1-one. The use of copper catalysis and the novel pathway involving carbon degradation followed by ring contraction are particularly noteworthy. Additionally, paper details the synthesis of 4-bromo-1,2-dihydroisoquinolines, which, while not isoindolinones, share the bromo-substituent and could provide insights into the reactivity of such compounds.

Molecular Structure Analysis

The molecular structure of brominated isoindolinones and related compounds is characterized by the presence of a bromine atom, which can significantly influence the chemical behavior of these molecules. The papers do not directly discuss 4-Bromo-7-hydroxyisoindolin-1-one, but the structural determination of similar compounds, such as those isolated from the red alga Rhodomela confervoides in paper , is achieved through spectroscopic methods including HRMS and 2D NMR data. These techniques are essential for elucidating the structure of brominated organic compounds.

Chemical Reactions Analysis

The chemical reactivity of brominated isoindolinones and related compounds is influenced by the presence of the bromine atom, which can act as a good leaving group or participate in electrophilic aromatic substitution reactions. Paper proposes a bromonium ylide intermediate in the synthesis of 4-bromo-1,2-dihydroisoquinolines, suggesting a potential pathway for intramolecular reactions involving brominated compounds. This could be relevant when considering the types of chemical reactions that 4-Bromo-7-hydroxyisoindolin-1-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated isoindolinones are not directly discussed in the provided papers. However, the presence of bromine is known to increase the molecular weight and can affect the compound's boiling point, solubility, and density. The hydroxy group in 4-Bromo-7-hydroxyisoindolin-1-one would contribute to its polarity and potential for hydrogen bonding, which could be inferred from the properties of similar compounds discussed in the papers, such as the brominated tyrosine derivative in paper .

科学研究应用

合成和修饰

通过铜催化的顺序反应,已经开发出一种高效的合成3-羟基异吲哚啉-1-酮衍生物的方法,包括具有溴取代基的衍生物,突出了苄基氰化物作为合成这些化合物的新途径。这种方法强调了4-溴-7-羟基异吲哚啉-1-酮在药物化学和有机合成中的重要潜力,因为它的反应性和多功能性(Veerababurao Kavala et al., 2020)。

生物活性

对异吲哚啉-1-酮衍生物的生物活性进行的研究揭示了有希望的应用。例如,3-羟基异吲哚啉-1-酮的衍生物已被合成并作为BRD4抑制剂对人类急性髓样白血病(AML)细胞进行评估,为白血病治疗的新脚手架提供了一种新的选择。该研究展示了这些化合物在肿瘤学中的治疗潜力,特别是在靶向癌细胞的转录调控方面(Pan Chen et al., 2019)。

环境和绿色化学

通过水中无金属合成3-羟基异吲哚啉-1-酮的串联转化过程,提供了一种环保和原子经济的合成这些化合物的方法。这种方法不仅突出了3-羟基异吲哚啉-1-酮的区域选择性合成,还强调了为合成具有生物学相关分子的绿色化学途径的重要性(Yu Zhou et al., 2010)。

光敏保护基

在另一项关注光敏保护基的研究中,探讨了溴化羟基喹啉的合成和光化学,该化合物与4-溴-7-羟基异吲哚啉-1-酮具有结构相似性。这项研究展示了溴化羟基喹啉作为一种具有高效性和对多光子激发敏感性的光敏保护基的潜力,暗示了4-溴-7-羟基异吲哚啉-1-酮衍生物在光药理学和受控药物释放方面具有类似的潜力应用(O. Fedoryak & T. M. Dore, 2002)。

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-7-hydroxy-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-1-2-6(11)7-4(5)3-10-8(7)12/h1-2,11H,3H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPJPJVQBBXEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-hydroxyisoindolin-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)